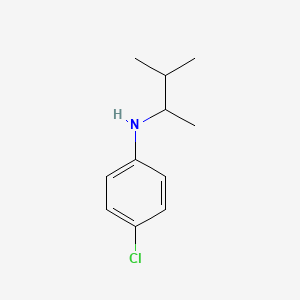

4-chloro-N-(3-methylbutan-2-yl)aniline

Description

Contextualization of Halogenated Aromatic Amines within Organic Chemistry

Halogenated aromatic amines are a significant subclass of aromatic compounds characterized by the presence of one or more halogen atoms on the aromatic ring. The introduction of a halogen, such as chlorine, bromine, or fluorine, to the aniline (B41778) ring dramatically influences its electronic properties and reactivity. nih.gov Halogens are electron-withdrawing groups, which can decrease the basicity of the amino group and affect the regioselectivity of further electrophilic aromatic substitution reactions. researchgate.net

The synthesis of halogenated aromatic amines can be achieved through various methods, including the direct halogenation of anilines or the reduction of halogenated nitroaromatics. researchgate.net These compounds serve as versatile intermediates in a multitude of chemical transformations, including cross-coupling reactions like the Buchwald-Hartwig amination, which are pivotal in the construction of complex molecular architectures. nih.gov The presence of a halogen atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Significance of Branched Alkyl Amine Moieties in Molecular Design and Functionalization

The incorporation of branched alkyl groups into molecular structures is a key strategy in medicinal chemistry and materials science. sigmaaldrich.com Branched alkyl chains, as opposed to their linear counterparts, can introduce steric bulk, which can influence a molecule's conformation and its interaction with biological targets. sigmaaldrich.com In drug design, this can lead to improved selectivity and potency.

Furthermore, the hydrophobic nature of alkyl groups can significantly impact a molecule's pharmacokinetic properties, such as its solubility, membrane permeability, and metabolic stability. sigmaaldrich.com The specific branching pattern of the alkyl group can be fine-tuned to optimize these properties. For instance, α-branched amines are prevalent motifs in many approved pharmaceutical agents. The synthesis of molecules containing these branched moieties often requires specific synthetic strategies to control stereochemistry and regioselectivity.

Overview of the Chemical Entity 4-chloro-N-(3-methylbutan-2-yl)aniline as a Focus in Contemporary Academic Research

The compound this compound is a specific example of an N-substituted aniline derivative that combines the features of a halogenated aromatic amine and a branched alkyl amine moiety. Its structure consists of a 4-chloroaniline (B138754) core N-substituted with a 3-methylbutan-2-yl group.

While extensive academic research focusing solely on this compound is not widely present in the public domain, its constituent parts suggest its potential as a valuable building block in synthetic chemistry. The chloro-substituted phenyl ring offers a site for various cross-coupling reactions, while the branched alkyl group can influence the physical and biological properties of any larger molecule it is incorporated into. Its availability from chemical suppliers indicates its use in organic synthesis, likely as an intermediate in the creation of more complex molecules for research in areas such as pharmaceuticals and materials science.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C11H16ClN |

| Molecular Weight | 197.70 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CC(C)C(C)NC1=CC=C(C=C1)Cl |

| InChI Key | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

4-chloro-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-6-4-10(12)5-7-11/h4-9,13H,1-3H3 |

InChI Key |

PWNCDEYFOBPDKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving 4 Chloro N 3 Methylbutan 2 Yl Aniline Structural Elements

Reaction Pathway Elucidation for Aromatic C-N Bond Formation and Cleavage

The formation and cleavage of the aromatic carbon-nitrogen (C-N) bond are pivotal transformations in organic synthesis. For structures like 4-chloro-N-(3-methylbutan-2-yl)aniline, these reactions are typically achieved through transition-metal-catalyzed cross-coupling reactions or direct C-H amination.

C-N Bond Formation:

The synthesis of this compound and its analogs often relies on established methodologies such as the Buchwald-Hartwig and Ullmann-Ma reactions. researchgate.net These processes involve the coupling of an aryl halide (or a related electrophile) with an amine in the presence of a palladium or copper catalyst, respectively. The catalytic cycle for the Buchwald-Hartwig amination, a widely employed method, generally proceeds through the following key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (e.g., 1,4-dichlorobenzene) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine, in this case, (3-methylbutan-2-yl)amine, coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido ligand.

Reductive Elimination: The aryl and amido groups on the palladium complex couple and are eliminated, forming the desired C-N bond and regenerating the palladium(0) catalyst.

A more recent and atom-economical approach is the direct C-H amination, which involves the coupling of an amine with an aromatic C-H bond. rsc.org This method avoids the pre-functionalization of the aromatic ring, offering a greener alternative. The mechanism often involves the activation of both C-H and N-H bonds, potentially facilitated by a suitable catalyst. rsc.org

C-N Bond Cleavage:

Cleavage of the aromatic C-N bond in N-alkylanilines is a less common but mechanistically significant process. It can occur under specific conditions, such as in deaminative coupling reactions where the amino group is replaced. organic-chemistry.org Halogenation-induced C-N bond activation can also lead to the intramolecular substitution of the amino group. rsc.org

Influence of Aromatic Halogenation on Reaction Kinetics and Regioselectivity

The presence of a chlorine atom on the aromatic ring of this compound significantly influences its reactivity in various reactions. The chloro substituent exerts both inductive and resonance effects.

Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic aromatic substitution.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system, directing incoming electrophiles to the ortho and para positions. However, for halogens, the inductive effect generally outweighs the resonance effect in terms of ring activation.

In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the chlorine atom activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the halogen.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on reaction rates. nih.gov For reactions where a positive charge develops in the transition state at the nitrogen atom, electron-withdrawing groups like chlorine decrease the reaction rate, resulting in a negative Hammett reaction constant (ρ). nih.gov Conversely, in reactions favored by electron-withdrawing groups, a positive ρ value is observed. nih.gov

The regioselectivity of reactions involving the aromatic ring is also dictated by the directing effects of both the chloro and the N-alkylamino groups. The N-alkylamino group is a strongly activating and ortho, para-directing group. Therefore, in electrophilic aromatic substitution reactions, the position of substitution will be determined by the combined directing effects of both substituents.

Steric and Electronic Effects of the Branched Alkyl Substituent on Reaction Stereochemistry and Efficiency

The 3-methylbutan-2-yl group attached to the nitrogen atom is a branched and sterically hindered substituent. This bulkiness can have a profound impact on reaction outcomes.

Steric Effects:

The steric hindrance posed by the 3-methylbutan-2-yl group can:

Reduce Reaction Rates: By impeding the approach of reagents to the nitrogen atom or the aromatic ring, the steric bulk can significantly lower the rate of reaction. nih.gov This is particularly evident in reactions where the transition state is crowded.

Influence Stereochemistry: In reactions that generate a new stereocenter, the bulky alkyl group can direct the approach of a reagent, leading to a preference for one stereoisomer over another.

Affect Catalyst-Substrate Interactions: In catalyzed reactions, the steric profile of the ligand can influence how the substrate binds to the metal center, potentially affecting the efficiency and selectivity of the reaction.

Electronic Effects:

The alkyl group is electron-donating through an inductive effect (+I). This increases the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity compared to aniline (B41778). This increased nucleophilicity can favor reactions such as 1,4-addition to electron-deficient alkenes. rsc.org

The interplay between steric and electronic effects is crucial. For instance, while the electronic effect of the alkyl group might favor a particular reaction, the steric hindrance could make it kinetically unfavorable. academicjournals.org

Intramolecular Cyclization Mechanisms Initiated by the Amine Functionality

The amine functionality in derivatives of this compound can act as an internal nucleophile, leading to intramolecular cyclization reactions to form heterocyclic structures. These reactions are often triggered by the introduction of a suitable electrophilic site elsewhere in the molecule.

One such example is the halogen-induced cyclization. researchgate.net If a derivative of this compound contains an unsaturated moiety (e.g., an alkene or alkyne), treatment with an electrophilic halogen source can lead to the formation of a halonium ion intermediate. The nitrogen atom of the amine can then attack this intermediate in an intramolecular fashion, resulting in the formation of a nitrogen-containing heterocyclic ring. The regioselectivity of this cyclization (endo vs. exo) is governed by Baldwin's rules and the specific reaction conditions. researchgate.net

Another strategy involves the halogenation-enabled intramolecular deaminative cyclization, where C-N bond activation is induced by halogenation, allowing for subsequent intramolecular substitution by another nucleophilic group within the molecule. rsc.org

Mechanistic Studies of Deaminative Coupling Reactions

Deaminative coupling reactions involve the replacement of an amino group with another functionality, often through the in-situ formation of a diazonium salt from a primary aniline. For a secondary aniline like this compound, direct deaminative coupling is not a standard transformation. However, related mechanistic principles are relevant.

Ruthenium-catalyzed deaminative coupling provides a method for the synthesis of secondary amines from primary amines, with the elimination of ammonia. organic-chemistry.org The mechanism is proposed to involve the formation of imine intermediates. organic-chemistry.org While this reaction builds secondary amines rather than coupling them, it highlights a catalytic approach to C-N bond manipulation involving amine substrates.

A more relevant transformation for anilines is the deaminative Suzuki-Miyaura type coupling. nih.gov This reaction involves the diazotization of an aniline, followed by a palladium-catalyzed cross-coupling with a boronic acid. This allows for the conversion of the C-N bond to a C-C bond. The mechanism involves the reduction of a nitrate (B79036) source to generate the diazotizing agent in situ. nih.gov While this is typically applied to primary anilines, it showcases a strategy for utilizing the amino group as a leaving group in cross-coupling reactions.

Structure Activity Relationship Sar Studies of Analogues Bearing the 4 Chloro N 3 Methylbutan 2 Yl Aniline Substructure

Impact of the 4-Chloro Substitution on Molecular Recognition and Intermolecular Interactions

The presence of a chlorine atom at the para-position of the aniline (B41778) ring in 4-chloro-N-(3-methylbutan-2-yl)aniline significantly influences its physicochemical properties and, consequently, its interactions with biological targets. The chloro group is a lipophilic, electron-withdrawing substituent that can modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its impact on molecular recognition is multifaceted, primarily involving halogen bonding and hydrophobic interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base, such as an oxygen or nitrogen atom, in a biological target. nih.govnih.gov This interaction is directional and can contribute significantly to the binding affinity and selectivity of a ligand. nih.govnih.gov In the case of the this compound substructure, the chlorine atom can form halogen bonds with backbone carbonyls or specific amino acid side chains within a receptor's binding pocket, thereby anchoring the ligand in a favorable orientation. nih.govnih.gov

Furthermore, the chloro group enhances the lipophilicity of the aniline ring, which can lead to more favorable hydrophobic interactions with nonpolar regions of a binding site. These dispersion forces, though individually weak, can collectively enhance binding affinity. chemrxiv.org The electron-withdrawing nature of chlorine also affects the pKa of the aniline nitrogen, influencing its protonation state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions.

| Substituent at 4-position | Binding Affinity (Kd, nM) | Primary Interaction Type |

|---|---|---|

| -H | 150 | Hydrophobic |

| -CH3 | 120 | Hydrophobic |

| -Cl | 50 | Halogen Bonding, Hydrophobic |

| -Br | 45 | Halogen Bonding, Hydrophobic |

| -I | 30 | Halogen Bonding, Hydrophobic |

Contribution of the Branched Alkyl Amine Moiety to Ligand-Target Binding Characteristics

The N-(3-methylbutan-2-yl) group of this compound is a branched alkyl amine moiety that plays a crucial role in defining the molecule's interaction with its biological target. The size, shape, and conformational flexibility of this group are key determinants of binding affinity and selectivity.

Compared to a linear alkyl group of similar size, a branched alkyl group such as 3-methylbutan-2-yl has a more defined and rigid conformation. This reduced conformational flexibility can be advantageous, as it lowers the entropic penalty upon binding to a receptor. However, if the rigid conformation of the branched group does not fit well within the binding site, it can lead to a significant loss of affinity compared to a more flexible linear analogue that can adapt to the receptor's surface.

| N-Alkyl Group | Binding Affinity (IC50, µM) | Conformational Entropy Penalty |

|---|---|---|

| n-pentyl | 5.2 | High |

| isopentyl | 3.8 | Medium |

| neopentyl | 8.1 | Low |

| 3-methylbutan-2-yl | 2.5 | Low |

The length of the alkyl chain is another critical parameter influencing binding affinity. Generally, increasing the chain length can lead to stronger hydrophobic interactions with the target, up to an optimal length. Beyond this point, further increases in chain length may introduce steric clashes or require the chain to adopt an energetically unfavorable conformation to fit within the binding pocket. Longer alkyl chains also possess greater conformational flexibility, which can be either beneficial or detrimental depending on the specific receptor.

| N-Alkyl Group | Binding Affinity (Ki, nM) | LogP |

|---|---|---|

| ethyl | 250 | 2.1 |

| n-propyl | 180 | 2.6 |

| n-butyl | 90 | 3.1 |

| n-pentyl | 110 | 3.6 |

Stereochemical Determinants in Structure-Activity Relationships of Derivatives

The 3-methylbutan-2-yl group in this compound contains a chiral center at the second carbon atom. This gives rise to two enantiomers, (R)- and (S)-4-chloro-N-(3-methylbutan-2-yl)aniline. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This difference arises from the three-dimensional arrangement of atoms, which can lead to differential interactions with a chiral biological target, such as a receptor or enzyme.

One enantiomer may fit optimally into the binding site, leading to a high-affinity interaction and the desired biological response. In contrast, the other enantiomer may bind with lower affinity or not at all, or it may even interact with a different target, leading to off-target effects. The enantioselective polymerization of 2-(sec-butyl)aniline has demonstrated that the stereochemistry of this substructure can direct the formation of specific macromolecular structures, highlighting the importance of chirality at the molecular level. researchgate.net Therefore, the separation and individual biological evaluation of the enantiomers of this compound and its derivatives are crucial for a complete understanding of their SAR.

| Enantiomer | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) |

|---|---|---|

| (R)-enantiomer | 15 | >1000 |

| (S)-enantiomer | 500 | 85 |

| Racemic mixture | 32 | 170 |

Modulation of Cellular Phenotypes by Structural Variations within the this compound Substructure

Structural modifications to the this compound scaffold can lead to profound changes in cellular phenotypes. Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, is a powerful tool for discovering novel biological activities and understanding the broader consequences of molecular interactions.

By systematically synthesizing and screening a library of analogues based on the this compound substructure, it is possible to identify compounds that induce specific cellular phenotypes, such as apoptosis, cell cycle arrest, or differentiation. These studies can uncover novel therapeutic applications and provide valuable insights into the molecular pathways modulated by this chemical scaffold.

| Analogue | Modification | Observed Cellular Phenotype |

|---|---|---|

| Parent Compound | 4-Cl, N-(3-methylbutan-2-yl) | Moderate cytotoxicity |

| Analogue 1 | 2,4-diCl, N-(3-methylbutan-2-yl) | Increased cytotoxicity, apoptosis induction |

| Analogue 2 | 4-Cl, N-isobutyl | Reduced cytotoxicity, cell cycle arrest at G1 |

| Analogue 3 | 4-F, N-(3-methylbutan-2-yl) | Similar cytotoxicity to parent |

Computational Chemistry and Theoretical Studies on 4 Chloro N 3 Methylbutan 2 Yl Aniline and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties. For aniline (B41778) derivatives, DFT calculations, often using basis sets like 6-311++G**, are employed to determine the optimized geometry of the molecules. nih.gov This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total energy of the system.

Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, stability, and its potential for electronic transitions. A smaller gap generally indicates higher reactivity.

Furthermore, DFT can be used to predict reactivity descriptors such as electrophilicity. These descriptors help in understanding how a molecule will interact with other chemical species, providing insights into potential reaction mechanisms and sites of reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how a molecule's conformation changes over time. For a flexible molecule like 4-chloro-N-(3-methylbutan-2-yl)aniline, which has a rotatable bond between the nitrogen and the butyl group, MD simulations can explore the different possible spatial arrangements (conformers) and their relative stabilities.

In the context of drug design and molecular biology, MD simulations are invaluable for studying the dynamics of ligand-target interactions. If this compound or its derivatives are being investigated as potential ligands for a biological target, such as a protein, MD simulations can model how the ligand binds to the active site. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net They also provide information on the flexibility of both the ligand and the target upon binding, offering a dynamic picture that is often more realistic than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Structural Parameters and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecules' structure. protoqsar.com

For aniline derivatives, QSAR studies have been used to predict various properties, including lipophilicity and toxicity. nih.govnih.gov The first step in QSAR modeling is to generate a diverse set of molecular descriptors. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. researchgate.netnih.gov Examples of descriptors used for aniline derivatives include the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity, and van der Waals volume. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression are used to build the QSAR model. nih.govresearchgate.net Genetic algorithms are often employed to select the most relevant descriptors that have the strongest correlation with the activity being studied. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. crpsonline.com

Table of Molecular Descriptors Used in QSAR Studies of Aniline Derivatives:

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Counts | Basic molecular composition |

| Topological (2D) | Connectivity Indices, Wiener Index | Atom connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

Prediction and Interpretation of Spectroscopic Properties for Structural Validation and Electronic Characterization

Computational methods are highly effective in predicting and interpreting spectroscopic data, which is essential for the structural validation and electronic characterization of molecules like this compound.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. semanticscholar.org These calculated frequencies correspond to the stretching and bending of chemical bonds and can be compared with experimental FT-IR spectra to confirm the presence of specific functional groups. For aniline derivatives, characteristic N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹, while C-N stretching appears in the 1250-1335 cm⁻¹ range for aromatic amines. researchgate.netwikieducator.orgorgchemboulder.com The positions of these bands can be influenced by substituents on the aromatic ring and the nature of the N-alkyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the electronic environment of each nucleus within the molecule. By comparing the calculated NMR spectra with experimental data, the assignment of signals to specific atoms can be confirmed, which is crucial for verifying the chemical structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often between orbitals like the HOMO and LUMO. This information is valuable for understanding the electronic properties of the molecule and how they are affected by structural modifications.

Theoretical Calculations of Binding Energies for Molecular Systems

Theoretical calculations of binding energies are fundamental to understanding the stability of molecular complexes, such as a ligand bound to a protein. These calculations quantify the strength of the interaction between two or more molecules. For this compound and its derivatives, calculating the binding energy to a specific biological target can help in predicting its potential efficacy as a drug candidate.

By calculating and comparing the binding energies of a series of related compounds, researchers can identify the structural features that are most important for strong binding. This information is critical for the rational design of more potent and selective ligands.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Chloro N 3 Methylbutan 2 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus within the 4-chloro-N-(3-methylbutan-2-yl)aniline framework can be determined.

Detailed research findings from ¹H NMR would reveal distinct signals for each proton. The aromatic protons on the chlorophenyl ring would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The N-H proton would present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons of the 3-methylbutan-2-yl group would show a complex pattern of multiplets, with chemical shifts and coupling constants (J-values) providing definitive information about their connectivity and spatial relationships.

Furthermore, NMR is instrumental in conformational analysis. The rotation around the C(aryl)-N bond can be studied using variable temperature NMR experiments. For determining the absolute configuration of the chiral center at C2 of the butanyl group, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used. usm.edu The formation of diastereomeric amides results in separable NMR signals, allowing for the determination of enantiomeric excess and the assignment of absolute stereochemistry. usm.edufrontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH (ortho to NH) | ~6.6 | ~114 | Doublet (d) |

| Aromatic CH (ortho to Cl) | ~7.1 | ~129 | Doublet (d) |

| Aromatic C-NH | - | ~146 | - |

| Aromatic C-Cl | - | ~122 | - |

| N-H | Variable (~3.5-4.5) | - | Broad Singlet (br s) |

| N-CH | ~3.4 | ~55-60 | Multiplet (m) |

| CH-CH(CH₃)₂ | ~1.8 | ~30-35 | Multiplet (m) |

| CH-CH₃ | ~1.2 | ~15-20 | Doublet (d) |

| CH(CH₃)₂ | ~0.9 | ~18-22 | Doublet (d) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₆ClN), HRMS can measure the mass of the molecular ion with an accuracy of a few parts per million (ppm). This high accuracy distinguishes the target compound from other potential molecules with the same nominal mass but different elemental formulas. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) provides an additional, definitive confirmation of the presence of a chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained. researchgate.net For this compound, common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an isopropyl radical and formation of a stable iminium ion.

Loss of the alkyl chain: Cleavage of the N-C(alkyl) bond, resulting in a fragment corresponding to the 4-chloroaniline (B138754) cation.

Loss of HCl: A potential fragmentation from the aromatic ring, although less common under soft ionization conditions.

Elucidating these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule, corroborating the structure determined by NMR. nih.govmdpi.com

Table 2: Predicted HRMS Fragments for this compound Calculated for the most abundant isotopes, ¹²C, ¹H, ¹⁴N, ³⁵Cl.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₇ClN⁺ | 198.1044 | Protonated Molecular Ion |

| [M-CH(CH₃)₂]⁺ | C₈H₁₀ClN⁺ | 155.0524 | Loss of isopropyl radical via alpha-cleavage |

| [M-C₅H₁₁]⁺ | C₆H₅ClN⁺ | 126.0105 | Loss of the entire 3-methylbutan-2-yl radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features. The presence of the secondary amine (N-H) group would be indicated by a distinct stretching vibration in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the alkyl group appears just below 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. Finally, the C-Cl bond would produce a strong absorption in the fingerprint region, typically between 850-550 cm⁻¹. researchgate.net These vibrational data provide corroborating evidence for the functional groups identified by other spectroscopic methods. researchgate.netglobalresearchonline.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Alkyl C-H | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl Amine | 1250 - 1350 |

| C-Cl Stretch | Aryl Halide | 850 - 550 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. wikipedia.org This technique provides definitive proof of a molecule's structure, including exact bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, single-crystal X-ray diffraction is the most reliable method for determining the absolute stereochemistry (R or S configuration) of the chiral center. wikipedia.orgnih.gov

To perform the analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. The analysis of a derivative of this compound would yield precise data on the planarity of the chlorophenyl ring, the geometry around the nitrogen atom, and the specific conformation of the alkyl side chain in the crystal lattice. nih.govnih.gov This information is invaluable for understanding solid-state packing, intermolecular interactions such as hydrogen bonding, and for validating computational models of the molecule's structure. cambridge.orgnih.gov

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound, separating it from byproducts and starting materials, and monitoring the progress of a chemical reaction. scielo.br Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for the analysis of aniline (B41778) derivatives. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of this compound due to its polarity and UV-active aromatic ring. A reversed-phase method, typically using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be effective. A UV detector set to the absorbance maximum of the chlorophenyl chromophore would provide high sensitivity. HPLC is used to determine the purity of the final product, often expressed as a percentage of the total peak area. It can also be used to separate the target compound from any non-volatile impurities.

Gas Chromatography (GC): GC is an excellent technique for assessing the purity of volatile and thermally stable compounds. epa.gov Given its molecular weight, this compound should be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used, and detection could be achieved with a Flame Ionization Detector (FID) for general purity analysis or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity towards the nitrogen-containing analyte. GC is particularly useful for detecting volatile organic impurities and can be used to monitor the disappearance of starting materials during the synthesis of the target compound. Furthermore, if a racemic synthesis is performed, chiral GC columns can be employed to separate the two enantiomers.

Role of 4 Chloro N 3 Methylbutan 2 Yl Aniline As a Versatile Organic Building Block and Synthon

Application in the Synthesis of Novel Heterocyclic Systems with Defined Structural Features

Substituted anilines are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. 4-chloro-N-(3-methylbutan-2-yl)aniline, with its reactive sites, is a promising candidate for the construction of various heterocyclic ring systems.

Quinolines: The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through several methods involving aniline (B41778) derivatives. For instance, the Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. While the steric bulk of the N-(3-methylbutan-2-yl) group might pose challenges, it could also offer advantages in controlling the regioselectivity of the cyclization step.

Indoles: The Bischler-Möhlau indole (B1671886) synthesis is a classic method that utilizes an α-halo-ketone and an aniline to form a 2-arylindole. wikipedia.orgchemeurope.com The N-alkyl group in this compound would be retained in the final indole product, leading to the formation of N-substituted indoles. The reaction conditions, which can be harsh, have been refined over the years, with milder methods involving microwave irradiation now available. researchgate.net

Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with significant therapeutic applications, can be synthesized from substituted anilines. One common route involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid derivative. While not a direct application of this compound, its structural motifs can be incorporated into precursors for benzodiazepine (B76468) synthesis. For example, a synthetic pathway could involve the acylation of the aniline nitrogen followed by further functionalization of the aromatic ring to build the diazepine (B8756704) ring.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound and the corresponding general synthetic methods.

| Heterocyclic System | General Synthetic Method | Potential Role of this compound |

| Quinolines | Combes Synthesis, Doebner-von Miller Reaction | As the aniline component, influencing regioselectivity. |

| Indoles | Bischler-Möhlau Synthesis, Fischer Indole Synthesis | As the aniline precursor, leading to N-substituted indoles. |

| Benzodiazepines | Reaction of 2-aminobenzophenones with amino acids | As a starting material for the synthesis of the 2-aminobenzophenone precursor. |

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The inherent chirality of the 3-methylbutan-2-yl group in this compound makes it an attractive starting material for the development of novel chiral ligands.

Phosphine-Oxazoline (PHOX) Ligands: A prominent class of chiral ligands used in asymmetric catalysis are phosphine-oxazolines (PHOX). The synthesis of these ligands often involves the reaction of a chiral amino alcohol with a substituted benzonitrile (B105546). This compound could be a precursor to such a benzonitrile through functional group transformations of the amino group. The chirality of the N-alkyl group could introduce an additional stereocontrol element in the catalytic process.

The development of P-chiral phosphine (B1218219) ligands, where the phosphorus atom is the stereogenic center, is another area of active research. nih.govtcichemicals.com The synthesis of these ligands often starts from readily available chiral precursors, and the N-alkylated aniline could serve as a scaffold to introduce a phosphine moiety, with the potential for the inherent chirality of the alkyl group to influence the stereochemistry at the phosphorus center during synthesis.

Construction of Complex Polycyclic Scaffolds and Ring Systems

The synthesis of complex polycyclic scaffolds is a central theme in organic chemistry, with applications in drug discovery and materials science. Substituted anilines can participate in various cycloaddition and annulation reactions to build intricate ring systems.

Povarov Reaction: The Povarov reaction is a powerful multicomponent reaction that involves the condensation of an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline derivative. wikipedia.orgnumberanalytics.com This reaction is a formal aza-Diels-Alder reaction and can be used to construct polycyclic systems in a single step. The use of this compound in a Povarov reaction could lead to the formation of complex, fused polycyclic amines. The steric and electronic properties of the substituents on the aniline would play a crucial role in determining the stereochemical outcome of the reaction.

Graebe-Ullmann Carbazole Synthesis: The Graebe-Ullmann reaction is a classic method for the synthesis of carbazoles, which are important structural motifs in many natural products and functional materials. The reaction involves the deoxygenation and cyclization of a 1-arylbenzotriazole, which can be prepared from the corresponding 2-aminodiphenylamine (B160148). While this is not a direct application, this compound could be a precursor to the required 2-aminodiphenylamine through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Exploration of Chemical Space Through Diverse Functional Group Transformations and Derivatizations

The functional groups present in this compound provide numerous opportunities for derivatization, allowing for the exploration of a broad chemical space.

Electrophilic Aromatic Substitution: The aniline moiety is a strongly activating group, directing electrophilic substitution to the ortho and para positions. byjus.com In the case of this compound, the para position is blocked by the chlorine atom, meaning that electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be directed to the ortho position relative to the amino group. The steric bulk of the N-alkyl group may influence the rate and regioselectivity of these reactions. nih.gov

Buchwald-Hartwig Amination: The chloro-substituent on the aromatic ring can be replaced by a variety of nitrogen-containing nucleophiles through the Buchwald-Hartwig amination reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and would allow for the introduction of diverse amine functionalities at the para-position of the aniline ring, significantly expanding the molecular diversity accessible from this starting material.

N-Dealkylation: The N-(3-methylbutan-2-yl) group can potentially be removed through N-dealkylation reactions, which would unmask the primary aniline functionality. This would provide access to 4-chloroaniline (B138754), a valuable intermediate in its own right, or allow for the introduction of different N-alkyl or N-aryl groups.

The following table provides a summary of potential functional group transformations and derivatizations of this compound.

| Transformation/Derivatization | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-chloro-N-(3-methylbutan-2-yl)aniline |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-chloro-N-(3-methylbutan-2-yl)aniline |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 4-(Dialkylamino)-N-(3-methylbutan-2-yl)aniline |

| N-Dealkylation | Oxidative or reductive methods | 4-Chloroaniline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.